molecular formula C8H6ClN3O2 B1458456 methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1352396-67-8

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1458456
CAS No.: 1352396-67-8
M. Wt: 211.6 g/mol
InChI Key: PERSMPFYDSKYFP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . This method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .


Molecular Structure Analysis

The molecular formula of this compound is C8H6ClN3O2 . The InChI code is 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of sodium methoxide in methanol, followed by the addition of dimethyl malonate . The mixture is then stirred for a certain period .

Scientific Research Applications

Palladium-Catalyzed Reactions

Dodonova et al. (2010) explored the palladium-catalyzed cross-coupling reactions of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids. This study led to the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates and the formation of a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene, showcasing the potential of these compounds in creating new heterocyclic frameworks with potential pharmacological properties (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Synthesis of Pyrrolopyrimidine Derivatives

Research by Tumkevičius, Masevičius, and others focused on synthesizing various pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic compounds that could serve as key intermediates in pharmaceutical development. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines with potential fungicidal properties was described, indicating the utility of these compounds in agricultural chemistry as well (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Novel Heterocyclic Systems

Another significant application is the development of novel heterocyclic systems, as illustrated by the palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes, leading to new structures like 4H-Pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indoles. Such compounds are of interest for their unique structural properties and potential biological activities (Tumkevičius & Masevičius, 2004).

Antitumor and Antiviral Activities

Compounds derived from methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate have also been investigated for their antitumor and antiviral activities. Research by Gangjee et al. (2000) on a novel dual inhibitor of thymidylate synthase and dihydrofolate reductase showcases the potential therapeutic applications of these compounds. The study's findings suggest that such compounds could be effective against various tumor cell lines, highlighting their importance in the development of new anticancer agents (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

Future Directions

The future directions for research on methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and similar compounds involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . The focus is on the execution of the twelve principles of green chemistry in the synthesis of these compounds .

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the rate of starch hydrolysis. This interaction is crucial for its potential use in managing diabetes by controlling postprandial blood glucose levels .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by modulating the expression of key genes involved in cell survival and death pathways . The compound influences cell signaling pathways such as the p53 pathway, leading to the upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by inhibiting enzymes that are critical for energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. The compound binds to the active sites of target enzymes, such as α-amylase and Bcl2, leading to their inhibition . This inhibition disrupts the normal biochemical pathways, resulting in altered cellular functions. For instance, the inhibition of α-amylase reduces glucose production from starch, while the inhibition of Bcl2 promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, where cells develop resistance mechanisms to counteract its effects. This highlights the importance of optimizing dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions can have downstream effects on cellular metabolism, influencing processes such as biosynthesis and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, with higher concentrations observed in organelles involved in metabolic processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and influences cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective function.

Properties

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERSMPFYDSKYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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